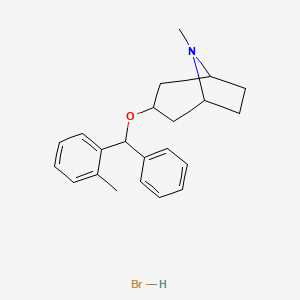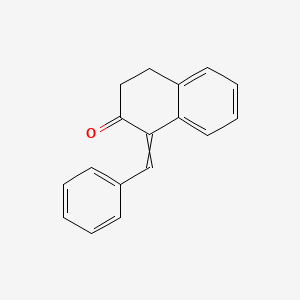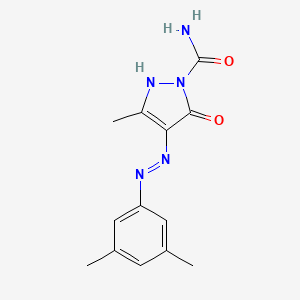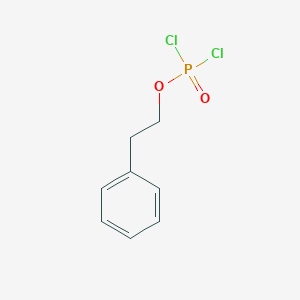
Tropinyl 2-methyl-benzhydryl ether hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tropinyl 2-methyl-benzhydryl ether hydrobromide involves the etherification of 2-methylbenzhydrol with tropine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:
Starting Materials: 2-methylbenzhydrol and tropine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the etherification process.
Product Isolation: The resulting product, this compound, is isolated and purified using standard techniques such as crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the process, and ensuring consistent product quality through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Tropinyl 2-methyl-benzhydryl ether hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Tropinyl 2-methyl-benzhydryl ether hydrobromide has several scientific research applications, including:
Chemistry: It serves as an intermediate in organic synthesis, enabling the production of various organic compounds.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tropinyl 2-methyl-benzhydryl ether hydrobromide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzhydrol: A precursor in the synthesis of tropinyl 2-methyl-benzhydryl ether hydrobromide.
Tropine: Another precursor used in the etherification process.
Diphenylmethanes: Compounds formed through the reduction of 2-methylbenzhydrol.
Uniqueness
This compound is unique due to its specific structure and pharmacological properties.
Eigenschaften
CAS-Nummer |
31642-65-6 |
|---|---|
Molekularformel |
C22H28BrNO |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
8-methyl-3-[(2-methylphenyl)-phenylmethoxy]-8-azabicyclo[3.2.1]octane;hydrobromide |
InChI |
InChI=1S/C22H27NO.BrH/c1-16-8-6-7-11-21(16)22(17-9-4-3-5-10-17)24-20-14-18-12-13-19(15-20)23(18)2;/h3-11,18-20,22H,12-15H2,1-2H3;1H |
InChI-Schlüssel |
BMNOREZMKAYZIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OC3CC4CCC(C3)N4C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine](/img/structure/B14679609.png)
![N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea](/img/structure/B14679612.png)


![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)

![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)




